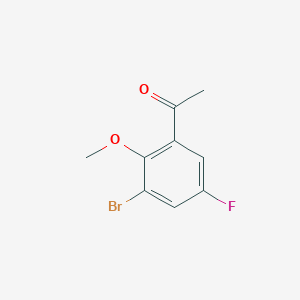

1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .

Synthesis Analysis

The bioreduction of 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone offers an attractive method to access this important compound. Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was identified, which could completely convert 100 g/L of 1a to (S)-1b .Chemical Reactions Analysis

The key chemical reaction involving “1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone” is its bioreduction, which is used to synthesize (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, a key precursor for the synthesis of Lusutrombopag .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone” such as melting point, boiling point, density, molecular weight, and others are not explicitly mentioned in the search results .Scientific Research Applications

Pharmaceutical Synthesis

1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone: serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a pivotal role in the production of Lusutrombopag , a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease . Researchers explore its reactivity and selectivity in enzymatic reductions to access this key building block.

Mechanism of Action

Target of Action

The primary targets of 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone are currently unknown . This compound is a fluorinated building block, and its specific targets may depend on the context of its use in larger molecular structures .

Mode of Action

As a building block, it may interact with its targets in a manner dependent on the larger molecular structure in which it is incorporated .

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

1-(3-bromo-5-fluoro-2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZQLBRMQWDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2703781.png)

![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]acetamide](/img/structure/B2703783.png)

![(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2703784.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2703787.png)

![4-(2-Chloropropanoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B2703791.png)

![Tricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2703792.png)